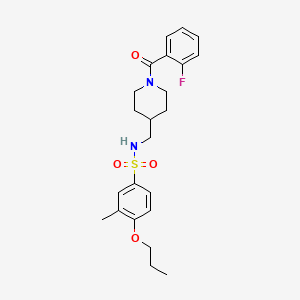

![molecular formula C16H16N2O2S2 B2701731 3-(3-甲氧基丙基)-6-苯基-2-硫代-3H,4H-噻吩[2,3-d]嘧啶-4-酮 CAS No. 757221-93-5](/img/structure/B2701731.png)

3-(3-甲氧基丙基)-6-苯基-2-硫代-3H,4H-噻吩[2,3-d]嘧啶-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “3-(3-methoxypropyl)-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one” belongs to the class of thieno[2,3-d]pyrimidin-4-ones . These compounds are known to exhibit a wide range of biological activities, including antiviral, antimicrobial, and anti-inflammatory effects .

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidin-4-ones can be characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .

Chemical Reactions Analysis

Thieno[2,3-d]pyrimidin-4-ones can undergo various chemical reactions. For example, they can be transformed into different derivatives under certain conditions .

科学研究应用

抗肿瘤活性

研究表明,噻吩并[3,2-d]嘧啶衍生物在癌症治疗领域具有潜力。Hafez 和 El-Gazzar (2017) 的一项研究合成了一系列新型噻吩并[3,2-d]嘧啶衍生物,显示出针对多种人类癌细胞系(包括人乳腺癌 (MCF-7)、宫颈癌 (HeLa) 和结肠癌 (HCT-116))的有效抗癌活性。发现这些化合物表现出抑制生长的特性,突出了它们作为抗肿瘤剂的潜力 (Hafez & El-Gazzar, 2017)。

缓蚀作用

Abdallah 等人 (2018) 研究了吡啶嘧啶酮衍生物在硫胺酸溶液(用于工业清洗工艺)中对碳钢的缓蚀效率。他们的研究发现,这些化合物充当混合型抑制剂,在防止腐蚀方面表现出显着的效率,这对于延长各种行业中金属结构和部件的寿命至关重要 (Abdallah, Shalabi, & Bayoumy, 2018)。

抗菌和抗炎剂

Tolba 等人 (2018) 探索了新型噻吩并[2,3-d]嘧啶衍生物的合成,以测试它们作为抗菌和抗炎剂。这些化合物对真菌、细菌和炎症表现出显着的活性,表明它们在开发针对传染病和炎症状态的新疗法中具有潜在用途 (Tolba, El‐Dean, Ahmed, & Hassanien, 2018)。

抗真菌活性

另一项研究重点关注嘧啶-2-胺衍生物的合成,以研究它们对曲霉属的抗真菌作用。研究表明,其中一些化合物表现出显着的抗真菌活性,表明它们在对抗真菌感染中的应用 (Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017)。

作用机制

Target of Action

Compounds like “3-(3-methoxypropyl)-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one” often target enzymes or receptors in the body. For instance, pyrido[2,3-d]pyrimidines, a similar class of compounds, have been found to target various proteins including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .

Mode of Action

These compounds typically interact with their targets by binding to them, which can inhibit or activate the function of the target. This interaction can lead to changes in the biochemical processes within the cell .

Biochemical Pathways

The interaction of the compound with its target can affect various biochemical pathways. For example, inhibition of kinases can disrupt signal transduction pathways, leading to effects on cell growth and proliferation .

未来方向

The development of new thieno[2,3-d]pyrimidin-4-one derivatives and the exploration of their biological activities is a promising area of research . Further studies could focus on the synthesis of novel derivatives, the investigation of their mechanisms of action, and the evaluation of their potential therapeutic applications.

属性

IUPAC Name |

3-(3-methoxypropyl)-6-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2S2/c1-20-9-5-8-18-15(19)12-10-13(11-6-3-2-4-7-11)22-14(12)17-16(18)21/h2-4,6-7,10H,5,8-9H2,1H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCMDJLNVESVWTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN1C(=O)C2=C(NC1=S)SC(=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(2-chloro-4-fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2701649.png)

![Methyl 3-[(2-methoxy-5-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2701655.png)

![2-(2,4-dichlorophenyl)-3-(2-methoxyethyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2701656.png)

![5-amino-1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2701658.png)

![7-(3-Hydroxyphenyl)-2-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2701664.png)

![N'-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B2701665.png)

![(2R)-2-[2-(cyclopent-2-en-1-yl)acetamido]propanoic acid](/img/structure/B2701666.png)

![(Z)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2701668.png)